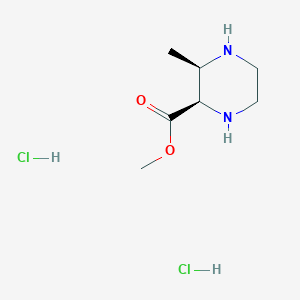![molecular formula C15H13Cl2NO5S B2606841 2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid CAS No. 750613-66-2](/img/structure/B2606841.png)
2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid” is a chemical compound with the CAS Number: 750613-66-2 . It has a molecular weight of 390.24 . The IUPAC name for this compound is 2,4-dichloro-5-{[(2-methoxybenzyl)amino]sulfonyl}benzoic acid . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13Cl2NO5S/c1-23-13-5-3-2-4-9(13)8-18-24(21,22)14-6-10(15(19)20)11(16)7-12(14)17/h2-7,18H,8H2,1H3,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 390.24 .Applications De Recherche Scientifique
Environmental Impact and Transformation
Research on benzophenone-4 (BP-4), which shares structural similarities with the chemical , highlights its transformation in chlorination disinfection processes. This transformation leads to the formation of chlorinated BP-4 analogs and other by-products through mechanisms such as chlorine substitution, Baeyer-Villiger-Type oxidation, and ester hydrolysis. The study provides insights into the environmental behavior and potential risks associated with chlorination by-products of similar compounds (Xiao et al., 2013).
Chemical Synthesis and Radiolabeling
The synthesis and labeling of related compounds have been explored for their applications in clinical trials and kinetic analyses. For example, the preparation of 14C- and 18O-labeled 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine hydrochloride, a cardiotonic with both inotropic and vasodilator activities, demonstrates the utility of these compounds in pharmacological research (Kau et al., 1985).
Toxicity Assessment
A study assessing the toxicity of various benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids, found that these compounds exhibit low hazard potential. This research is crucial for understanding the safety profile of such chemicals in environmental and occupational settings (Gorokhova et al., 2020).
Novel Applications in Materials Science
Innovative uses of sulfonated aromatic compounds have been discovered in the development of thin-film composite nanofiltration membranes. These membranes, incorporating sulfonated aromatic diamine monomers, demonstrate improved water flux and dye rejection capabilities, underscoring the potential of such compounds in water treatment technologies (Liu et al., 2012).
Molecular Functionality and Drug Development
Research into hypoglycemic benzoic acid derivatives reveals the structure-activity relationships crucial for the development of therapeutic agents, such as repaglinide, for treating type 2 diabetes. This study underscores the importance of the benzoic acid core structure in medicinal chemistry (Grell et al., 1998).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Propriétés
IUPAC Name |
2,4-dichloro-5-[(2-methoxyphenyl)methylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-23-13-5-3-2-4-9(13)8-18-24(21,22)14-6-10(15(19)20)11(16)7-12(14)17/h2-7,18H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTCIYJXQXSRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2606760.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2606762.png)


![N-(5-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2606767.png)
![2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2606769.png)



![4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2606774.png)


![5-Prop-2-ynyl-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2606779.png)
![7-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2606780.png)